K-115

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

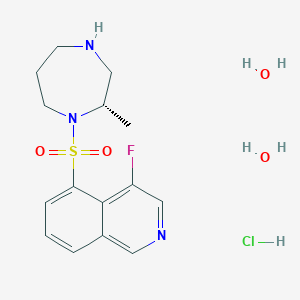

4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2S.ClH.2H2O/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H;2*1H2/t11-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDJNMACGABCKQ-XVSRHIFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClFN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887375-67-9 | |

| Record name | Ripasudil hydrochloride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887375679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIPASUDIL HYDROCHLORIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016TTR32QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

K-115 (Ripasudil): A Deep Dive into its Mechanism of Action in the Trabecular Meshwork

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which K-115 (Ripasudil), a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, modulates the trabecular meshwork (TM) to increase aqueous humor outflow and reduce intraocular pressure (IOP). This document is intended for researchers, scientists, and professionals involved in the development of ophthalmic therapeutics.

Core Mechanism of Action: Targeting the Trabecular Meshwork Outflow Pathway

This compound is a selective inhibitor of ROCK, a serine/threonine kinase that is a key downstream effector of the small GTPase RhoA.[1][2] The RhoA/ROCK signaling pathway plays a critical role in regulating cellular processes such as cell contraction, adhesion, and motility. In the context of the trabecular meshwork, this pathway is integral to the maintenance of aqueous humor outflow resistance. Elevated ROCK activity is associated with increased TM cell contractility and stiffness, leading to a reduction in the effective filtration area and consequently, an increase in IOP, a primary risk factor for glaucoma.[3][4]

This compound exerts its therapeutic effect by directly targeting and inhibiting ROCK in the TM and Schlemm's canal (SC) endothelial cells. This inhibition leads to a cascade of downstream events that collectively increase the conventional aqueous humor outflow. The primary mechanisms include:

-

Modulation of Trabecular Meshwork Cell Cytoskeleton and Morphology: this compound induces a rapid and reversible change in TM cell morphology, characterized by cell retraction and rounding.[1][2] This is a direct consequence of the disruption of actin stress fibers, leading to a relaxation of the TM tissue and an increase in the intercellular spaces, thereby facilitating the passage of aqueous humor.

-

Increased Permeability of Schlemm's Canal Endothelium: this compound enhances the permeability of the endothelial lining of Schlemm's canal. This is achieved by altering the integrity of tight junctions between the endothelial cells, specifically by disrupting the localization of Zonula Occludens-1 (ZO-1), a key tight junction protein.[1][2]

-

Extracellular Matrix Remodeling: Emerging evidence suggests that this compound also influences the composition of the extracellular matrix (ECM) within the trabecular meshwork. It has been shown to suppress the expression of fibrotic markers such as fibronectin and collagen type I alpha 1 (COL1A1), and upregulate the expression of matrix metalloproteinase-2 (MMP-2), an enzyme involved in ECM degradation.[5] This suggests a potential for this compound to reverse the pathological ECM stiffening observed in glaucoma.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from key preclinical and clinical studies investigating the effects of this compound on various parameters related to aqueous humor outflow and IOP.

Table 1: In Vitro Effects of this compound on Trabecular Meshwork and Schlemm's Canal Endothelial Cells

| Parameter | Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |

| Cell Morphology | Monkey TM Cells | 1 µM, 10 µM | 60 min | Induction of cell retraction and rounding | [1] |

| Actin Stress Fibers | Monkey TM Cells | 1 µM, 10 µM | 30 and 60 min | Disruption and reduction of actin bundles | [1] |

| F-actin Fluorescence Intensity | Human TM Cells | 1 µM, 10 µM, 100 µM | 60 min | Statistically significant reduction in fluorescence intensity | [6] |

| Fibronectin Fluorescence Intensity | Human TM Cells | 1 µM, 10 µM, 100 µM | 60 min | Statistically significant reduction in fluorescence intensity | [6] |

| Transendothelial Electrical Resistance (TEER) | Monkey SC Endothelial Cells | 1 µM, 5 µM, 25 µM | 30 and 60 min | Significant dose-dependent decrease in TEER | [1] |

| FITC-Dextran Permeability | Monkey SC Endothelial Cells | 1 µM, 5 µM, 25 µM | 60 min | Significant dose-dependent increase in permeability | [1] |

Table 2: In Vivo Effects of this compound on Intraocular Pressure

| Study Population | This compound Concentration | Dosing Regimen | Time Point | Mean IOP Reduction from Baseline | Reference |

| Rabbits | 0.4% | Single Instillation | 2 hours | ~5 mmHg | [1] |

| Healthy Human Volunteers | 0.4% | Single Instillation | 2 hours | -4.0 mmHg | [7] |

| Healthy Human Volunteers | 0.8% | Single Instillation | 2 hours | -4.3 mmHg | [7] |

| POAG/OHT Patients | 0.4% | Twice Daily | 8 weeks | 3.1 mmHg (at 8 hours post-instillation) | [2] |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Cell Culture

-

Trabecular Meshwork (TM) Cells: Primary TM cells were isolated from the eyes of cynomolgus monkeys. The tissue was digested with collagenase, and the isolated cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Schlemm's Canal (SC) Endothelial Cells: SC endothelial cells were also isolated from cynomolgus monkey eyes. The inner wall of Schlemm's canal was carefully dissected and cultured. The endothelial origin of the cells was confirmed by immunostaining for von Willebrand factor.

Cell Morphology and Actin Cytoskeleton Staining

-

Procedure: TM cells were seeded on glass coverslips and allowed to adhere. After reaching semi-confluence, the cells were treated with this compound (1 µM or 10 µM) or vehicle control for 30 or 60 minutes.

-

Fixation and Staining: Cells were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and then stained for F-actin using a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 594 phalloidin). Nuclei were counterstained with DAPI.

-

Imaging: Coverslips were mounted and imaged using a fluorescence microscope.

Transendothelial Electrical Resistance (TEER) Measurement

-

Cell Seeding: SC endothelial cells were seeded at a high density on the microporous membrane of a Transwell® insert.

-

Monolayer Formation: The cells were cultured until a confluent monolayer was formed, as determined by the stabilization of TEER readings.

-

Treatment and Measurement: this compound at various concentrations (1, 5, and 25 µM) was added to the apical chamber of the Transwell®. TEER was measured at specified time points (e.g., 30 and 60 minutes) using an epithelial volt-ohm meter. The resistance of a blank filter was subtracted from the measured values.

Paracellular Permeability Assay

-

Procedure: Following the formation of a confluent monolayer of SC endothelial cells on Transwell® inserts, the culture medium in the apical chamber was replaced with a medium containing FITC-dextran (a fluorescent tracer).

-

Treatment: this compound was added to the apical chamber along with the FITC-dextran.

-

Sample Collection and Analysis: At the end of the incubation period (e.g., 60 minutes), samples were collected from the basal chamber, and the concentration of FITC-dextran that had passed through the cell monolayer was quantified using a fluorescence plate reader.

Immunocytochemistry for ZO-1

-

Procedure: SC endothelial cells were cultured to confluence on glass coverslips.

-

Treatment and Fixation: Cells were treated with this compound, then fixed and permeabilized as described for actin staining.

-

Antibody Staining: The cells were incubated with a primary antibody against ZO-1, followed by a fluorescently labeled secondary antibody.

-

Imaging: The localization of ZO-1 at the cell-cell junctions was visualized using fluorescence microscopy.

Visualizing the Molecular Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion

This compound (Ripasudil) represents a significant advancement in the medical management of glaucoma, offering a distinct mechanism of action that directly targets the pathology within the conventional outflow pathway. By inhibiting the Rho/ROCK signaling cascade, this compound effectively reduces trabecular meshwork cell contractility and increases the permeability of the Schlemm's canal endothelium. This dual action on the primary sites of outflow resistance leads to a significant increase in aqueous humor outflow and a corresponding reduction in intraocular pressure. The data presented in this guide underscore the robust cellular and physiological effects of this compound, providing a strong rationale for its use in the treatment of glaucoma and highlighting its potential for further investigation in the field of ophthalmic drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of this compound (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm's canal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ripasudil as a Potential Therapeutic Agent in Treating Secondary Glaucoma in HTLV-1-Uveitis: An In Vitro Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of Brimonidine, Omidenepag Isopropyl, and Ripasudil Ophthalmic Solutions to Protect against H2O2-Induced Oxidative Stress in Human Trabecular Meshwork Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Early Postoperative Effect of Ripasudil Hydrochloride After Trabeculectomy on Secondary Glaucoma: A Randomized Controlled Trial [openophthalmologyjournal.com]

K-115 (Ripasudil): A Technical Guide to a Novel Rho Kinase Inhibitor for Glaucoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of K-115 (Ripasudil), a selective Rho kinase (ROCK) inhibitor. This compound represents a significant advancement in the medical management of glaucoma, targeting the conventional outflow pathway to reduce intraocular pressure (IOP).

Introduction: The Role of Rho Kinase in Glaucoma

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive damage to the optic nerve, often associated with elevated IOP.[1] The conventional outflow pathway, consisting of the trabecular meshwork and Schlemm's canal, is the primary route for aqueous humor drainage and a key regulator of IOP. In glaucomatous eyes, increased resistance in this pathway leads to a buildup of aqueous humor and a subsequent rise in IOP.

The Rho GTPase/Rho kinase (ROCK) signaling pathway has been identified as a crucial regulator of aqueous humor outflow homeostasis.[2] Activation of ROCK in the trabecular meshwork leads to increased actin stress fiber formation, cell contraction, and stiffness, thereby impeding aqueous humor outflow and increasing IOP.[3] Consequently, inhibition of ROCK has emerged as a promising therapeutic strategy for glaucoma.

This compound (Ripasudil hydrochloride hydrate), originally discovered by D. Western Therapeutics Institute, Inc. and developed by Kowa Company, Ltd., is a potent and selective ROCK inhibitor.[4] It directly targets the trabecular meshwork to increase conventional outflow, offering a distinct mechanism of action compared to other classes of glaucoma medications.[4] Ripasudil was first approved in Japan in 2014 for the treatment of glaucoma and ocular hypertension.[5]

Mechanism of Action

This compound is a specific inhibitor of ROCK, with IC50 values of 19 nM for ROCK2 and 51 nM for ROCK1.[6] By inhibiting ROCK, this compound disrupts the downstream signaling cascade that leads to trabecular meshwork cell contraction and stiffness. This results in the relaxation of the trabecular meshwork, an increase in the effective filtration area, and a subsequent enhancement of aqueous humor outflow through Schlemm's canal, ultimately lowering IOP.[7]

Beyond its IOP-lowering effects, preclinical studies have demonstrated that this compound possesses neuroprotective properties. It has been shown to promote the survival of retinal ganglion cells (RGCs) in an optic nerve crush model, a common experimental paradigm for studying glaucoma-related neurodegeneration.[8] This neuroprotective effect is thought to be mediated, at least in part, by the downregulation of NADPH oxidase 1 (Nox1) and the subsequent reduction of oxidative stress in RGCs.[8]

Signaling Pathway

The following diagram illustrates the role of the Rho/ROCK signaling pathway in the trabecular meshwork and the mechanism of action of this compound.

Quantitative Data

Preclinical Data

| Parameter | Value | Species | Reference |

| IC50 (ROCK1) | 51 nM | N/A | [6] |

| IC50 (ROCK2) | 19 nM | N/A | [6] |

Clinical Data: Phase 1 (Healthy Volunteers)

Single Instillation - Mean IOP Reduction from Baseline at 2 Hours

| This compound Concentration | Mean IOP Reduction (mmHg) |

| Placebo | -1.6 |

| 0.05% | -3.4 |

| 0.1% | -2.2 |

| 0.2% | -2.6 |

| 0.4% | -4.0 |

| 0.8% | -4.3 |

Data from a randomized, placebo-controlled, double-masked study in 50 healthy male adult volunteers.[9]

Repeated Instillation (Twice daily for 7 days)

Maximal IOP reduction was observed 1 to 2 hours after each instillation.[9]

Clinical Data: Phase 2 (Primary Open-Angle Glaucoma/Ocular Hypertension)

Mean IOP Reduction from Baseline at Week 8 (Twice Daily Dosing)

| This compound Concentration | Before Instillation (9:00) (mmHg) | 2 Hours Post-Instillation (11:00) (mmHg) | 8 Hours Post-Instillation (17:00) (mmHg) |

| Placebo | -2.2 | -2.5 | -1.9 |

| 0.1% | -3.4 | -3.7 | -3.2 |

| 0.2% | -3.2 | -4.2 | -2.7 |

| 0.4% | -3.5 | -4.5 | -3.1 |

Data from a multicenter, prospective, randomized, placebo-controlled, double-masked, parallel-group comparison study in 210 patients.[2]

Experimental Protocols

Rho Kinase Activity Assay

This protocol describes a general method for measuring ROCK activity in cell or tissue lysates using an enzyme immunoassay.

Materials:

-

ROCK Activity Assay Kit (e.g., from Millipore, Cell Biolabs, or Abcam)[8][10][11]

-

Cell or tissue lysates

-

Microplate reader

Procedure:

-

Prepare cell or tissue lysates according to the kit manufacturer's instructions.

-

Add diluted lysates and positive controls to the wells of the MYPT1-coated microplate.

-

Initiate the kinase reaction by adding ATP-containing reaction buffer.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Wash the wells to remove non-bound substances.

-

Add the anti-phospho-MYPT1 primary antibody and incubate for 1 hour at room temperature.

-

Wash the wells and add an HRP-conjugated secondary antibody, followed by another 1-hour incubation at room temperature.

-

After a final wash, add the TMB substrate and incubate until color develops.

-

Stop the reaction and measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the ROCK activity in the sample.

Optic Nerve Crush Model

This in vivo model is used to study RGC death and neuroprotection.

Materials:

-

Anesthetized mice

-

Fine-tipped forceps

-

Surgical microscope

Procedure:

-

Anesthetize the mouse and make a small incision in the skin overlying the orbit.

-

Gently retract the orbital contents to expose the optic nerve.

-

Carefully apply pressure to the optic nerve for a defined period (e.g., 10 seconds) using fine-tipped forceps, avoiding the ophthalmic artery.

-

Suture the incision and allow the animal to recover.

-

At specified time points post-injury, RGC survival can be assessed using various techniques, such as retrograde labeling or immunohistochemistry for RGC-specific markers.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay is used to measure lipid peroxidation as an indicator of oxidative stress.

Materials:

-

Tissue homogenates (e.g., from retina)

-

TBARS assay kit (e.g., from Cayman Chemical or R&D Systems)[12][13]

-

Spectrophotometer or fluorometer

Procedure:

-

Homogenize retinal tissue in an appropriate buffer.

-

Add the provided acid reagent to the homogenate to precipitate proteins and release malondialdehyde (MDA).

-

Centrifuge the samples and collect the supernatant.

-

Add thiobarbituric acid (TBA) to the supernatant and incubate at high temperature (e.g., 95°C) to form an MDA-TBA adduct.

-

After cooling, measure the absorbance or fluorescence of the adduct. The amount of TBARS is proportional to the level of lipid peroxidation.

Quantitative Real-Time PCR (qRT-PCR) for RGC Markers

This technique is used to quantify the expression of RGC-specific genes as a measure of RGC survival.

Materials:

-

RNA isolated from retinal tissue

-

Reverse transcriptase

-

qPCR instrument

-

Primers for RGC markers (e.g., Thy-1, Brn3a) and a housekeeping gene (e.g., β-actin)[14][15]

Procedure:

-

Isolate total RNA from retinal tissue.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using specific primers for RGC marker genes and a housekeeping gene for normalization.

-

Analyze the amplification data to determine the relative expression levels of the RGC markers. A decrease in marker expression is indicative of RGC loss.

Safety and Tolerability

In clinical trials, this compound has been generally well-tolerated. The most common adverse event reported is conjunctival hyperemia (redness of the eye), which is typically mild and transient, resolving within a few hours after instillation.[2][9] Other less common side effects may include blepharitis and allergic conjunctivitis.[16]

Conclusion

This compound (Ripasudil) is a novel and effective Rho kinase inhibitor for the treatment of glaucoma and ocular hypertension. Its unique mechanism of action, targeting the conventional outflow pathway to lower IOP, provides a valuable therapeutic option for patients. Furthermore, its potential neuroprotective effects warrant further investigation. The data presented in this technical guide summarize the key findings from the discovery and development of this compound, providing a comprehensive resource for researchers and clinicians in the field of ophthalmology and drug development.

References

- 1. scispace.com [scispace.com]

- 2. Phase 2 randomized clinical study of a Rho kinase inhibitor, this compound, in primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ripasudil: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kowa.co.jp [kowa.co.jp]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects of this compound (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm’s canal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Phase 1 clinical trials of a selective Rho kinase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. content.abcam.com [content.abcam.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. scienceopen.com [scienceopen.com]

- 15. researchgate.net [researchgate.net]

- 16. mblbio.com [mblbio.com]

K-115 (Ripasudil): A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-115, also known as Ripasudil, is a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] Developed as a therapeutic agent for glaucoma and ocular hypertension, Ripasudil has garnered significant attention for its unique mechanism of action that targets the conventional aqueous humor outflow pathway. This technical guide provides an in-depth overview of the molecular structure, chemical properties, and pharmacological profile of this compound, with a focus on its application in drug development and research.

Molecular Structure and Chemical Properties

Ripasudil is a fluorinated isoquinoline derivative with a chiral (S)-2-methyl-1,4-diazepane moiety.[1] The specific stereochemistry at the C2' position of the diazepane ring is crucial for its potent pharmacological activity.[1]

Chemical Name: (S)-4-fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline[2] Molecular Formula: C₁₅H₁₈FN₃O₂S[1][3] Molecular Weight: 323.39 g/mol [1]

The hydrochloride dihydrate form is the active pharmaceutical ingredient in the commercially available ophthalmic solution.[4]

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 258-259 °C (decomposition) | [4] |

| Solubility | Soluble in water and methanol. | [2] |

| Appearance | White crystalline solid | [4] |

| pKa | Not explicitly found in search results. | |

| LogP | Not explicitly found in search results. |

Mechanism of Action: Inhibition of the RhoA/ROCK Signaling Pathway

Ripasudil exerts its pharmacological effects by specifically inhibiting the RhoA/ROCK signaling pathway, a critical regulator of cell shape, motility, and smooth muscle contraction. In the context of glaucoma, this pathway plays a pivotal role in modulating the contractility of the trabecular meshwork (TM) and the permeability of Schlemm's canal endothelium, which are key components of the conventional aqueous humor outflow pathway.

Activation of the RhoA/ROCK pathway leads to the phosphorylation of downstream targets such as myosin light chain (MLC) and myosin light chain phosphatase (MLCP), resulting in increased actin-myosin contractility. This leads to the stiffening of the TM and reduced aqueous humor outflow, thereby increasing intraocular pressure (IOP).

Ripasudil, by inhibiting ROCK, disrupts this signaling cascade, leading to the relaxation of the TM, increased outflow facility, and a subsequent reduction in IOP.

Below is a diagram illustrating the RhoA/ROCK signaling pathway and the point of intervention by Ripasudil.

Caption: The RhoA/ROCK signaling pathway in the trabecular meshwork and the inhibitory action of Ripasudil (this compound).

Chemical and Pharmacological Data

In Vitro Activity

| Target | IC₅₀ (nM) | Reference |

| ROCK1 | 51 | Not explicitly found |

| ROCK2 | 19 | Not explicitly found |

Pharmacokinetic Properties

| Parameter | Value | Species | Reference |

| Half-life (t₁/₂) | 0.455 hours | Human | [3] |

| Cmax | Dose-dependent | Human | Not explicitly found |

| Tmax | 1-2 hours post-instillation | Human | [3] |

| Metabolism | Primarily by aldehyde oxidase to the M1 metabolite. | Human | Not explicitly found |

| Excretion | Not explicitly found in search results. |

Experimental Protocols

Synthesis of Ripasudil (this compound)

The following is a general synthetic scheme based on available information.[2][4] A detailed, step-by-step protocol for laboratory synthesis would require further optimization and safety considerations.

Caption: A simplified workflow for the synthesis of Ripasudil (this compound).

General Procedure:

-

Chlorosulfonylation of 4-Fluoroisoquinoline: 4-Fluoroisoquinoline is reacted with a chlorosulfonating agent (e.g., chlorosulfonic acid) to yield 4-fluoroisoquinoline-5-sulfonyl chloride.[4] This reaction is typically performed at a controlled temperature.

-

Coupling Reaction: The resulting sulfonyl chloride is coupled with (S)-tert-butyl 2-methyl-1,4-diazepane-1-carboxylate in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., tetrahydrofuran).[2]

-

Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions. Subsequent treatment with hydrochloric acid in a suitable solvent system (e.g., methanol/water) followed by crystallization yields Ripasudil hydrochloride dihydrate.[2]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following method is suitable for the quantitative analysis of Ripasudil and the determination of its impurities.[5][6]

Chromatographic Conditions:

| Parameter | Condition |

| Column | Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mmol monopotassium phosphate buffer (pH 3.0) |

| Mobile Phase B | Methanol |

| Gradient | A time-based gradient elution is employed. |

| Flow Rate | 1 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

Sample Preparation (with pre-column derivatization for impurity analysis): [5][6]

-

Prepare a sample solution of Ripasudil hydrochloride hydrate (e.g., 1 mg/mL in a suitable solvent).

-

To 200 µL of the sample solution, add 600 µL of a derivatizing reagent solution (e.g., 1 mg/mL 2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate in acetonitrile).

-

Add 200 µL of a catalyst solution (e.g., 1% v/v triethylamine in acetonitrile).

-

Incubate the mixture at 40°C for 30 minutes.

-

Inject the resulting solution into the HPLC system.

Method Validation:

The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method is essential for the quantification of Ripasudil in biological matrices such as plasma or aqueous humor. While a specific detailed protocol for Ripasudil was not found in the provided search results, a general methodology can be outlined based on standard practices for small molecule bioanalysis.

Sample Preparation:

Biological samples typically require extraction to remove proteins and other interfering substances. Common techniques include:

-

Protein Precipitation (PPT): Addition of a cold organic solvent (e.g., acetonitrile or methanol) to the sample, followed by centrifugation to pellet the precipitated proteins. The supernatant is then analyzed.

-

Liquid-Liquid Extraction (LLE): Extraction of the analyte from the aqueous biological matrix into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): The sample is passed through a solid-phase cartridge that retains the analyte, which is then eluted with a suitable solvent.

LC-MS/MS Conditions (General):

| Parameter | Condition |

| LC System | A high-performance liquid chromatography system capable of gradient elution. |

| Column | A reversed-phase C18 or similar column suitable for small molecule analysis. |

| Mobile Phase | A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). |

| Mass Spectrometer | A triple quadrupole mass spectrometer is typically used for quantitative bioanalysis. |

| Ionization Source | Electrospray ionization (ESI) in positive ion mode is common for this type of molecule. |

| Detection Mode | Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Ripasudil and an internal standard would need to be determined. |

Method Validation:

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Conclusion

This compound (Ripasudil) is a promising therapeutic agent with a well-defined mechanism of action targeting the RhoA/ROCK signaling pathway. Its unique ability to increase conventional aqueous humor outflow offers a valuable treatment option for glaucoma and ocular hypertension. This technical guide has provided a comprehensive overview of its molecular structure, chemical properties, and the analytical methodologies required for its study and development. Further research into its long-term efficacy and safety profile will continue to be of great interest to the scientific and medical communities.

References

- 1. Ripasudil - Wikipedia [en.wikipedia.org]

- 2. Ripasudil Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Ripasudil | C15H18FN3O2S | CID 9863672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Quantitative analysis of ripasudil hydrochloride hydrate and its impurities by reversed-phase high-performance liquid chromatography after precolumn derivatization: Identification of four impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pharmacodynamics of K-115 (Ripasudil) in Aqueous Humor Outflow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-115, also known as Ripasudil, is a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1][2] It is the first ophthalmic solution in its class developed for the treatment of glaucoma and ocular hypertension.[1] Glaucoma, a leading cause of irreversible blindness, is often characterized by elevated intraocular pressure (IOP) due to increased resistance in the aqueous humor outflow pathway.[3] this compound addresses this by specifically targeting the conventional outflow pathway, which is responsible for draining the majority of aqueous humor from the eye.[4][5] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action, effects on the aqueous humor outflow system, and key preclinical and clinical data.

Mechanism of Action: Rho Kinase Inhibition

The primary mechanism of action of this compound is the inhibition of Rho kinase (ROCK).[1][2][3] The Rho GTPase/ROCK signaling pathway plays a crucial role in regulating cell shape, adhesion, and motility by influencing the actin cytoskeleton. In the context of the eye's conventional outflow pathway, specifically the trabecular meshwork (TM) and Schlemm's canal (SC), ROCK activity leads to increased actin stress fibers and cell contractility. This results in TM stiffness and reduced permeability of the inner wall of the Schlemm's canal, thereby increasing outflow resistance and elevating IOP.

This compound, as a ROCK inhibitor, counteracts these effects. By inhibiting ROCK, this compound leads to the relaxation of TM cells and disruption of actin bundles.[1][6] This cellular relaxation is believed to increase the effective filtration area of the TM. Furthermore, this compound has been shown to increase the permeability of the Schlemm's canal endothelial cell monolayer, likely by disrupting tight junctions.[1][6] This dual action on the TM and SC facilitates the drainage of aqueous humor, leading to a reduction in IOP.[1]

Biochemical assays have demonstrated the potent and selective inhibitory effects of this compound on ROCKs.[2]

Signaling Pathway of this compound in Aqueous Humor Outflow

Caption: this compound inhibits ROCK, preventing phosphorylation of MLC and promoting MLC phosphatase activity, leading to TM relaxation and increased outflow.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound.

Table 1: In Vitro ROCK Inhibition

| Kinase | IC50 (µM) |

| ROCK1 | 0.051[7] |

| ROCK2 | 0.019[7] |

Table 2: Preclinical Efficacy in Animal Models

| Animal Model | This compound Concentration | Maximum IOP Reduction (mmHg) | Time to Max Effect | Effect on Outflow Facility |

| Rabbits | 0.4% | - | - | 2.2-fold increase in conventional outflow[2] |

| Rabbits | 0.5% | 8.55 ± 1.09 | 1 hour post-instillation[2] | - |

| Monkeys | 0.4% | 4.36 ± 0.32 | 2 hours post-instillation[2] | - |

Table 3: Phase 1 Clinical Trial in Healthy Volunteers (Single Instillation)

| This compound Concentration | Mean Change in IOP from Baseline (mmHg) at 2 hours |

| Placebo | -1.6[8][9] |

| 0.05% | -3.4[8][9] |

| 0.1% | -2.2[8][9] |

| 0.2% | -2.6[8][9] |

| 0.4% | -4.0[8][9] |

| 0.8% | -4.3[8][9] |

Table 4: Phase 2 Clinical Trial in Patients with OAG or OHT (8 weeks, Twice Daily)

| This compound Concentration | Mean IOP Reduction from Baseline (mmHg) at 11:00 (2h post-instillation) |

| Placebo | -2.5[10] |

| 0.1% | -3.7[10] |

| 0.2% | -4.2[10] |

| 0.4% | -4.5[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the pharmacodynamics of this compound.

Cell Culture and Morphological Analysis

-

Cell Lines: Primary cultured monkey trabecular meshwork (TM) cells and Schlemm's canal endothelial (SCE) cells.[1]

-

Culture Conditions: Cells are maintained in appropriate growth medium (e.g., DMEM with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cultured cells are treated with varying concentrations of this compound or vehicle control for specified time periods.

-

Morphological Assessment: Changes in cell shape, such as retraction and rounding, are observed and documented using phase-contrast microscopy.[1][6]

-

Actin Cytoskeleton Staining: To visualize the actin filaments, cells are fixed, permeabilized, and stained with phalloidin conjugated to a fluorescent dye (e.g., rhodamine). Nuclei are counterstained with DAPI. The distribution and organization of F-actin are then examined by fluorescence microscopy.[6]

Measurement of Schlemm's Canal Endothelial Cell Permeability

-

Transendothelial Electrical Resistance (TEER): SCE cells are grown to confluence on a porous membrane insert. The electrical resistance across the cell monolayer is measured using a voltmeter. A decrease in TEER indicates an increase in paracellular permeability.[1][6]

-

FITC-Dextran Flux: Fluorescein isothiocyanate (FITC)-dextran is added to the upper chamber of the insert system. The amount of FITC-dextran that passes through the cell monolayer into the lower chamber over time is quantified using a fluorometer. An increase in the flux of FITC-dextran signifies increased permeability.[1][6]

Aqueous Humor Dynamics in Rabbits

-

Outflow Facility Measurement: The total outflow facility is determined using the two-level constant pressure perfusion method. This involves cannulating the anterior chamber and measuring the flow rate required to maintain two different pressure levels.[2][11]

-

Uveoscleral Outflow Measurement: This is measured by perfusing the anterior chamber with FITC-dextran and subsequently measuring the concentration of the tracer in the surrounding tissues of the uveoscleral pathway.[2][11]

-

Aqueous Flow Rate Determination: Fluorophotometry is used to measure the rate of aqueous humor formation. This involves topical application of fluorescein and measuring its clearance from the anterior chamber over time.[2]

Workflow for Assessing this compound Effects on Aqueous Outflow

Caption: A multi-stage approach is used to evaluate the pharmacodynamics of this compound, from cellular effects to clinical outcomes.

Conclusion

This compound (Ripasudil) is a novel and potent Rho kinase inhibitor that effectively lowers intraocular pressure by increasing conventional aqueous humor outflow. Its mechanism of action is well-characterized, involving the relaxation of the trabecular meshwork and an increase in the permeability of Schlemm's canal. Preclinical and clinical studies have consistently demonstrated its dose-dependent IOP-lowering effects. The most common adverse event observed is transient conjunctival hyperemia.[8][10] this compound represents a significant advancement in glaucoma therapy, offering a distinct mechanism of action that can be used as monotherapy or as an adjunct to other IOP-lowering medications.[3] Further research into its long-term efficacy and potential neuroprotective effects is ongoing.[7][12]

References

- 1. Effects of this compound (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm's canal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a rho-kinase inhibitor, on aqueous humor dynamics in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Favorable effect of ripasudil use on surgical outcomes of microhook ab interno trabeculotomy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Early Postoperative Effect of Ripasudil Hydrochloride After Trabeculectomy on Secondary Glaucoma: A Randomized Controlled Trial [openophthalmologyjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Phase 1 clinical trials of a selective Rho kinase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aao.org [aao.org]

- 10. Phase 2 randomized clinical study of a Rho kinase inhibitor, this compound, in primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

K-115 (Ripasudil): A Comprehensive Technical Guide to its Neuroprotective Role for Retinal Ganglion Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of K-115 (Ripasudil), a selective Rho kinase (ROCK) inhibitor, in the neuroprotection of retinal ganglion cells (RGCs). This compound, commercially known as Glanatec®, has emerged as a promising therapeutic agent for glaucoma, not only for its established intraocular pressure (IOP)-lowering effects but also for its direct neuroprotective capabilities.[1][2][3] This document provides a detailed overview of the underlying mechanisms, quantitative experimental data, and key experimental protocols to support further research and development in this field.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective inhibitor of Rho-associated coiled-coil-containing protein kinase (ROCK).[4] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[5] In the context of the eye, this pathway is involved in modulating aqueous humor outflow, optic nerve head blood flow, and neuronal survival.[2][5]

This compound exerts its primary therapeutic effect in glaucoma by increasing the conventional outflow of aqueous humor through the trabecular meshwork, thereby reducing IOP.[4] However, a growing body of evidence highlights its IOP-independent neuroprotective effects on RGCs, which are crucial for preventing vision loss in glaucoma and other optic neuropathies.[2][6][7][8]

The neuroprotective mechanism of this compound is multifactorial and primarily involves the suppression of oxidative stress and the inhibition of pro-apoptotic signaling cascades.[6][7][9] Axonal injury and other glaucomatous insults can lead to the activation of the Rho/ROCK pathway, which in turn promotes the production of reactive oxygen species (ROS) through the NADPH oxidase (Nox) family of enzymes, particularly Nox1.[6][10] this compound has been shown to downregulate the expression of Nox1, thereby attenuating oxidative stress and subsequent RGC death.[6][10] Furthermore, this compound has been demonstrated to suppress the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule involved in cell death pathways.[7]

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the key quantitative findings from various preclinical studies investigating the neuroprotective efficacy of this compound.

Table 1: In Vitro Studies on Retinal Ganglion Cell Survival

| Cell Type | Insult/Model | This compound (Ripasudil) Concentration | Outcome Measure | Result | Significance | Citation |

| Primary Rat RGCs | Oxidative Stress (antioxidant-free medium) | 10 µM | RGC Viability | Increased RGC survival | P < 0.05 | [9][11][12] |

| Primary Rat RGCs | Oxidative Stress (antioxidant-free medium) | 100 µM | RGC Viability | Increased RGC survival | P < 0.01 | [9][11][12] |

| Primary Rat RGCs | Oxidative Stress (antioxidant-free medium) | 100 µM | Calpain Activity | Suppressed enhanced calpain activity | P < 0.05 | [9][11] |

Table 2: In Vivo Studies on Retinal Ganglion Cell Neuroprotection

| Animal Model | Treatment | Outcome Measure | Result | Significance | Citation |

| Mouse Optic Nerve Crush | Oral this compound (1 mg/kg/d) | RGC Survival | 34 ± 3% increase in surviving RGCs | Significant protective effect | [13] |

| Mouse Optic Nerve Crush | Oral Fasudil (1 mg/kg/d) | RGC Survival | Similar protective effect to this compound | - | [13] |

| Rat Mechanic Optic Nerve Injury | 20 µM Intravitreal Ripasudil | Brn-3a positive RGC count | 10.25 ± 2.63 | P < 0.05 (vs. sham) | [14] |

| Rat Mechanic Optic Nerve Injury | 50 µM Intravitreal Ripasudil | Brn-3a positive RGC count | 16.75 ± 5.43 | P < 0.05 (vs. sham) | [14] |

| Rat Mechanic Optic Nerve Injury | Sham Treatment | Brn-3a positive RGC count | 5.33 ± 2.08 | - | [14] |

| Rat Mechanic Optic Nerve Injury | 20 µM Intravitreal Ripasudil | GFAP positive cell count | 16.75 ± 1.70 | P < 0.05 (vs. sham) | [14] |

| Rat Mechanic Optic Nerve Injury | 50 µM Intravitreal Ripasudil | GFAP positive cell count | 13.00 ± 4.08 | P < 0.05 (vs. sham) | [14] |

| Rat Mechanic Optic Nerve Injury | Sham Treatment | GFAP positive cell count | 24.33 ± 2.08 | - | [14] |

| Mouse Model of Normal Tension Glaucoma (EAAC1 KO) | Topical Ripasudil (0.4% and 2%) | Phosphorylation of p38 MAPK | Strongly suppressed | - | [7] |

| Mouse Microbead-induced Glaucoma | Topical 2% Ripasudil | RGC Axon Loss (6 weeks) | 6.6 ± 13.3% | P = 0.04 (vs. BSS) | [8] |

| Mouse Microbead-induced Glaucoma | BSS (Vehicle) | RGC Axon Loss (6 weeks) | 36.3 ± 30.9% | - | [8] |

| Mouse Optic Nerve Crush | Topical 2% Ripasudil | RGC Soma Loss | 68.6 ± 8.2% | P = 0.006 (vs. BSS) | [8] |

| Mouse Optic Nerve Crush | BSS (Vehicle) | RGC Soma Loss | 80.5 ± 5.7% | - | [8] |

| Mouse NMDA-induced Retinal Damage | 100 µM Ripasudil | RGC Count | Significantly inhibited reduction in RGCs | P < 0.01 | [9][11][12] |

Table 3: Clinical Studies on Intraocular Pressure Reduction by this compound (Phase 2)

| Patient Group | This compound Concentration | Mean IOP Reduction (2 hours post-instillation) | Mean IOP Reduction (8 hours post-instillation) | Citation |

| Primary Open-Angle Glaucoma or Ocular Hypertension | 0.1% | -3.7 mm Hg | -3.2 mm Hg | [15] |

| Primary Open-Angle Glaucoma or Ocular Hypertension | 0.2% | -4.2 mm Hg | -2.7 mm Hg | [15] |

| Primary Open-Angle Glaucoma or Ocular Hypertension | 0.4% | -4.5 mm Hg | -3.1 mm Hg | [15] |

| Primary Open-Angle Glaucoma or Ocular Hypertension | Placebo | -2.5 mm Hg | -1.9 mm Hg | [15] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to facilitate replication and further investigation.

In Vitro Oxidative Stress Model in Primary Retinal Ganglion Cells

-

Cell Isolation and Culture: Primary rat RGCs are isolated using a two-step immunopanning method.[11][12] Cells are cultured under normal conditions for 72 hours.

-

Induction of Oxidative Stress: To induce oxidative stress, the culture medium is replaced with an antioxidant-free medium for 24 hours.[11][12]

-

Treatment: this compound (Ripasudil) is added to the culture medium at various concentrations (e.g., 0.1, 1, 10, 100 µM) during the oxidative stress period.[11][12]

-

Assessment of Cell Viability: The number of living RGCs is quantified using calcein-AM staining.[11][12]

-

Measurement of Apoptotic Markers: Calpain activity is measured using calpain immunoreactivity assays.[11]

In Vivo Optic Nerve Crush (ONC) Model

-

Animal Model: C57BL/6 mice or Wistar rats are commonly used.

-

Anesthesia: Animals are anesthetized, and the optic nerve is exposed intraorbitally.

-

Nerve Crush Procedure: The optic nerve is crushed for a defined period (e.g., 10 seconds) at a specific distance from the globe using fine forceps. Care is taken not to damage the blood supply.

-

Treatment Administration: this compound can be administered orally (e.g., 1 mg/kg/day) or topically (e.g., 2% solution).[8][10]

-

Retrograde Labeling of RGCs: To quantify surviving RGCs, a fluorescent tracer (e.g., Fluorogold) is applied to the superior colliculus to retrogradely label RGCs prior to or at the time of the nerve crush.

-

Quantification of RGC Survival: At a specified time point post-injury (e.g., 7 days), animals are euthanized, and the retinas are flat-mounted. The number of labeled RGCs is counted using fluorescence microscopy.[13] Alternatively, RGC markers such as Thy-1.2 and Brn3a can be measured using quantitative real-time polymerase chain reaction (qRT-PCR).[13]

In Vivo Microbead-Induced Glaucoma Model

-

Animal Model: Mice are typically used for this model.

-

Induction of Ocular Hypertension: A sterile suspension of microbeads is injected into the anterior chamber of the eye. These beads obstruct the trabecular meshwork, leading to elevated IOP.

-

IOP Measurement: IOP is monitored regularly using a tonometer.

-

Treatment: Topical this compound (e.g., 2% Ripasudil) or a vehicle control (e.g., Balanced Salt Solution - BSS) is administered to the eyes.[8]

-

Assessment of Neuroprotection: After a defined period (e.g., 6 weeks), retinal wholemounts are prepared and immunostained for RGC-specific markers like RBPMS to quantify RGC soma loss.[8] Optic nerve cross-sections are also analyzed to count the number of surviving axons.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the neuroprotective action of this compound and a typical experimental workflow.

Caption: this compound inhibits ROCK, blocking downstream pro-apoptotic pathways.

Caption: In vivo experimental workflow for evaluating this compound neuroprotection.

Conclusion

This compound (Ripasudil) represents a significant advancement in glaucoma therapy, offering a dual mechanism of action that includes both IOP reduction and direct neuroprotection of retinal ganglion cells. The evidence strongly suggests that its ability to inhibit the Rho/ROCK signaling pathway leads to a reduction in oxidative stress and the suppression of cell death pathways, ultimately promoting RGC survival. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to build upon this promising research and develop novel neuroprotective strategies for glaucoma and other debilitating optic neuropathies. Further investigation into the long-term efficacy and safety of this compound as a neuroprotective agent is warranted.

References

- 1. ROCK inhibitors in ophthalmology: A critical review of the existing clinical evidence : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 2. mdpi.com [mdpi.com]

- 3. ROCK inhibitors in ophthalmology: A critical review of the existing clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound, a rho-kinase inhibitor, on aqueous humor dynamics in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rho/Rho-associated kinase pathway in glaucoma (Review). | Semantic Scholar [semanticscholar.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. The Mechanisms of Neuroprotection by Topical Rho Kinase Inhibition in Experimental Mouse Glaucoma and Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism | springermedizin.de [springermedizin.de]

- 10. The novel Rho kinase (ROCK) inhibitor this compound: a new candidate drug for neuroprotective treatment in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 14. annexpublishers.com [annexpublishers.com]

- 15. Phase 2 randomized clinical study of a Rho kinase inhibitor, this compound, in primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Target of K-115: A Technical Guide to Identification and Validation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation studies for K-115, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. The document details the mechanism of action, quantitative data from key experiments, and the methodologies employed in preclinical and clinical investigations, primarily focusing on its application in ophthalmology for the treatment of glaucoma.

Core Findings: this compound as a Selective ROCK Inhibitor

This compound has been identified and validated as a potent and selective inhibitor of ROCK. This targeted action underlies its therapeutic effect in lowering intraocular pressure (IOP), a primary risk factor for glaucoma. The validation of ROCK as the target for this compound is supported by a body of evidence from biochemical assays, animal studies, and human clinical trials.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (μM) |

| ROCK1 | 0.051 |

| ROCK2 | 0.019 |

| PKACα | 2.1 |

| PKC | 27 |

| CaMKIIα | 0.37 |

| Data from in vitro biochemical assays demonstrating the potency and selectivity of this compound for ROCK kinases.[1] |

Table 2: Summary of Phase 1 Clinical Trial Results (Single Instillation)

| Treatment Group | Concentration | Mean Change in IOP from Baseline (mm Hg) at 2 hours |

| Placebo | - | -1.6 |

| This compound | 0.05% | -3.4 |

| This compound | 0.1% | -2.2 |

| This compound | 0.2% | -2.6 |

| This compound | 0.4% | -4.0 |

| This compound | 0.8% | -4.3 |

| Results from a randomized, placebo-controlled, double-masked, single-instillation study in healthy male adult volunteers.[2][3][4] |

Table 3: Summary of Phase 2 Clinical Trial Results (Twice Daily for 8 Weeks)

| Treatment Group | Concentration | Mean IOP Reduction from Baseline (mm Hg) at 2 hours post-instillation | Incidence of Conjunctival Hyperemia |

| Placebo | - | -2.5 | 13.0% (7 of 54) |

| This compound | 0.1% | -3.7 | 43.4% (23 of 53) |

| This compound | 0.2% | -4.2 | 57.4% (31 of 54) |

| This compound | 0.4% | -4.5 | 65.3% (32 of 49) |

| Results from a multicenter, randomized, placebo-controlled, double-masked, parallel group comparison study in patients with primary open-angle glaucoma or ocular hypertension.[5] |

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the Rho/ROCK signaling pathway in the trabecular meshwork of the eye. This inhibition leads to a relaxation of the trabecular meshwork cells, which in turn increases the outflow of aqueous humor through the conventional outflow pathway, thereby reducing intraocular pressure.

Experimental Protocols

The target validation of this compound followed a standard drug development pipeline, from preclinical in vitro and in vivo studies to human clinical trials.

1. In Vitro Kinase Inhibition Assay:

-

Objective: To determine the inhibitory activity and selectivity of this compound against a panel of protein kinases.

-

Methodology: A biochemical assay was used to measure the 50% inhibitory concentration (IC50) of this compound. This typically involves incubating the compound with the purified kinase, its substrate (often a peptide), and ATP. The extent of substrate phosphorylation is then quantified, and the IC50 value is calculated from the dose-response curve. The selectivity is determined by comparing the IC50 for the target kinase (ROCK) to that of other kinases.[1]

2. In Vivo Animal Studies:

-

Objective: To evaluate the effect of topical this compound on IOP in animal models.

-

Methodology: Studies were conducted in rabbits and monkeys. This compound ophthalmic solution was administered topically to the eyes of the animals. IOP was measured at various time points after instillation using a pneumatonometer. The effect of this compound on aqueous humor dynamics, including outflow facility, was also assessed. For instance, the total outflow facility was measured by two-level constant pressure perfusion.[6]

3. Phase 1 Clinical Trial (Single and Repeated Instillation):

-

Objective: To assess the IOP-lowering effects and safety of this compound in healthy volunteers.

-

Methodology: This was a randomized, placebo-controlled, double-masked, group comparison study.

-

Single-Instillation Trial: 50 healthy male volunteers were divided into groups and received a single instillation of placebo or this compound at concentrations of 0.05%, 0.1%, 0.2%, 0.4%, or 0.8%. IOP was measured at baseline and at various time points post-instillation.[2][4]

-

Repeated-Instillation Trial: Another 50 healthy volunteers were treated with placebo or this compound at the same concentrations twice daily for 7 days. IOP and safety parameters were monitored throughout the study.[2][4]

-

4. Phase 2 Clinical Trial:

-

Objective: To determine the optimal dose of this compound and further evaluate its efficacy and safety in patients with primary open-angle glaucoma or ocular hypertension.

-

Methodology: A multicenter, prospective, randomized, placebo-controlled, double-masked, parallel group comparison study was conducted. After a washout period, 210 patients were randomized to receive this compound at concentrations of 0.1%, 0.2%, or 0.4%, or placebo, administered twice daily for 8 weeks. The primary endpoints were the dose-response of IOP reduction and the incidence of adverse events.[5]

Target Validation Workflow

The following diagram illustrates the logical progression of studies undertaken to validate ROCK as the therapeutic target for this compound in the context of glaucoma.

Conclusion

The comprehensive body of evidence from in vitro, preclinical, and clinical studies robustly validates Rho kinase as the primary molecular target of this compound. The targeted inhibition of ROCK by this compound leads to a significant and clinically meaningful reduction in intraocular pressure, establishing it as a promising therapeutic agent for the management of glaucoma. The dose-dependent efficacy and manageable safety profile observed in clinical trials have paved the way for its further development and clinical use.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Phase 1 clinical trials of a selective Rho kinase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rho kinase inhibitor this compound shows promise for glaucoma in phase 1 trial - American Academy of Ophthalmology [aao.org]

- 4. researchgate.net [researchgate.net]

- 5. Phase 2 randomized clinical study of a Rho kinase inhibitor, this compound, in primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound, a rho-kinase inhibitor, on aqueous humor dynamics in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of K-115 on Cellular Contractility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-115, also known as Ripasudil, is a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1] The ROCK signaling pathway is a critical regulator of cellular contractility, playing a pivotal role in actin cytoskeleton organization, stress fiber formation, and cell adhesion.[2][3] Dysregulation of this pathway is implicated in various pathological conditions, making ROCK a compelling therapeutic target. This technical guide provides an in-depth overview of the in vitro studies investigating the effects of this compound on cellular contractility, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

Mechanism of Action: The Rho/ROCK Signaling Pathway

The Rho family of small GTPases, particularly RhoA, are key molecular switches that, in their active GTP-bound state, activate downstream effectors, including ROCK. ROCK exists in two isoforms, ROCK1 and ROCK2. Upon activation, ROCK phosphorylates several substrates that directly or indirectly regulate actomyosin contractility.

Key downstream targets of ROCK involved in cellular contractility include:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which increases the ATPase activity of myosin II and promotes the assembly of actin-myosin filaments, leading to cellular contraction.

-

Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin binding subunit of MLCP (MYPT1), which inhibits its phosphatase activity. This leads to a net increase in phosphorylated MLC and enhanced contractility.

-

LIM Kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin. Cofilin is an actin-depolymerizing factor; its inactivation leads to the stabilization of actin filaments and the formation of stress fibers.

This compound exerts its effects by directly inhibiting the kinase activity of ROCK1 and ROCK2, thereby preventing the phosphorylation of these downstream targets and leading to a reduction in cellular contractility.

Figure 1: Simplified signaling cascade of the Rho/ROCK pathway in the regulation of cellular contractility and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on the effect of this compound on ROCK activity and cellular processes related to contractility.

Table 1: Inhibitory Activity of this compound on ROCK Kinases

| Parameter | ROCK1 | ROCK2 | Reference |

| IC50 | 51 nM | 19 nM | [3] |

Table 2: Effects of Ripasudil (this compound) on Cellular Contractility and Related Parameters

| Cell Type | Assay | Treatment | Observed Effect | Quantitative Data | Reference |

| Human Trabecular Meshwork Cells | Collagen Gel Contraction | Ripasudil (10 µM) co-treatment with Dexamethasone (100 nM) | Inhibition of Dexamethasone-induced collagen gel contraction | Significant reduction in gel contraction compared to Dexamethasone alone | [4][5] |

| Human Tenon Fibroblasts | Collagen Gel Contraction | Ripasudil | Inhibition of contraction | Data not quantified in the abstract | [6] |

| Porcine Trabecular Meshwork Cells | Collagen Gel Contraction | ROCK inhibitor (Y-27632) | Inhibition of collagen gel contraction | Dose-dependent inhibition | [7] |

| Human Corneal Endothelial Cells | Cell Viability | Ripasudil (10 µM) for 24h | No reduction in metabolic function; protective effect against induced apoptosis | Apoptotic cells: 2.47% (Ripasudil) vs. 3.35% (Control) | [8] |

| Monkey Trabecular Meshwork Cells | Actin Cytoskeleton | This compound | Disruption of actin bundles | Qualitative observation | [1] |

| Human Trabecular Meshwork Cells | F-actin Staining | Ripasudil (10 µM) co-treatment with Dexamethasone | Reduction of Dexamethasone-induced F-actin staining signals | Qualitative observation | [4] |

| Mouse Model of Filtration Surgery | Scar Formation | Ripasudil | Suppression of postoperative scar formation and reduced α-SMA and vimentin expression | Qualitative and semi-quantitative (Western blot) | [6] |

Experimental Protocols

Fibroblast-Populated Collagen Lattice (FPCL) Contraction Assay

This assay measures the ability of cells to reorganize and contract a three-dimensional collagen matrix, serving as an in vitro model for tissue contraction and wound healing.

Figure 2: Step-by-step workflow for the Fibroblast-Populated Collagen Lattice (FPCL) Contraction Assay.

Materials:

-

Cell line of interest (e.g., primary human trabecular meshwork cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Type I collagen solution (e.g., rat tail collagen)

-

10x Phosphate Buffered Saline (PBS)

-

Sterile 1N NaOH

-

This compound (Ripasudil) stock solution

-

24-well tissue culture plates

-

Sterile microspatula or pipette tip

Protocol:

-

Cell Preparation: Culture cells to approximately 80-90% confluency. Harvest the cells using trypsin-EDTA and resuspend in complete culture medium. Perform a cell count to determine the cell density.

-

Collagen Gel Preparation: On ice, mix the following components in a sterile tube to the desired final collagen concentration (e.g., 1-2 mg/mL):

-

Type I collagen solution

-

10x PBS

-

Sterile distilled water

-

Neutralize the solution to pH 7.2-7.4 with 1N NaOH.

-

-

Cell Seeding: Add the cell suspension to the neutralized collagen solution to achieve a final cell density of approximately 2-5 x 10^5 cells/mL. Mix gently to ensure a uniform cell distribution.

-

Gel Polymerization: Dispense 0.5 mL of the cell-collagen mixture into each well of a 24-well plate. Incubate at 37°C for 1 hour to allow for collagen polymerization.

-

Treatment: After polymerization, add 1 mL of complete culture medium containing the desired concentration of this compound (e.g., 1-10 µM) or vehicle control to each well.

-

Gel Detachment: Gently detach the polymerized collagen gels from the bottom and sides of the wells using a sterile microspatula or pipette tip.

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

-

Data Acquisition and Analysis:

-

At designated time points, capture images of the collagen gels using a digital camera or scanner.

-

Measure the area of each gel using image analysis software (e.g., ImageJ).

-

The degree of contraction is calculated as the percentage decrease in gel area compared to the initial area.

-

Cell Traction Force Microscopy (TFM)

TFM is a powerful technique used to quantify the contractile forces exerted by single cells on their underlying substrate.

Figure 3: General workflow for performing Cell Traction Force Microscopy (TFM) to measure cellular contractile forces.

Materials:

-

Glass-bottom dishes or coverslips

-

Acrylamide and bis-acrylamide solutions

-

Fluorescent microbeads (e.g., 0.2 µm diameter)

-

Ammonium persulfate (APS) and N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Extracellular matrix protein (e.g., collagen I, fibronectin)

-

Sulfo-SANPAH (sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate)

-

Cell line of interest

-

This compound (Ripasudil) stock solution

-

Fluorescence microscope with an environmentally controlled chamber

-

TFM analysis software (e.g., ImageJ with plugins, MATLAB scripts)

Protocol:

-

Substrate Preparation:

-

Activate the glass surface of the dishes/coverslips.

-

Prepare a polyacrylamide gel solution with a specific stiffness (by varying the acrylamide/bis-acrylamide ratio) and containing fluorescent microbeads.

-

Polymerize the gel on the activated glass surface.

-

-

Surface Functionalization:

-

Covalently link an extracellular matrix protein to the surface of the polyacrylamide gel using a photoactivatable crosslinker like Sulfo-SANPAH. This allows for cell adhesion.

-

-

Cell Seeding and Treatment:

-

Seed cells onto the functionalized gels at a low density to allow for the analysis of individual cells.

-

Allow the cells to adhere and spread for several hours.

-

Add culture medium containing the desired concentration of this compound or vehicle control and incubate for the desired duration.

-

-

Image Acquisition:

-

Place the dish on the microscope stage within an environmentally controlled chamber (37°C, 5% CO2).

-

Acquire a phase-contrast or brightfield image of a single, well-spread cell.

-

Acquire a fluorescence image of the beads in the same focal plane.

-

-

Reference Image Acquisition:

-

After imaging the cell and the stressed bead positions, perfuse the chamber with a cell lysis buffer (e.g., containing trypsin or SDS).

-

Once the cell has detached, acquire a fluorescence image of the beads in their unstressed, "null-force" positions.

-

-

Data Analysis:

-

Use TFM software to calculate the displacement field of the beads between the stressed and unstressed images.

-

From the displacement field and the known mechanical properties of the gel (Young's modulus), the software computes the traction force field exerted by the cell on the substrate.

-

Various parameters can be quantified, such as the total traction force, the root mean square of traction stress, and the strain energy.

-

Conclusion

In vitro studies have consistently demonstrated that this compound (Ripasudil) is a potent inhibitor of ROCK-mediated cellular contractility. By disrupting the Rho/ROCK signaling pathway, this compound leads to a reduction in actin stress fiber formation and a decrease in the contractile forces generated by various cell types. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the effects of this compound and other ROCK inhibitors on cellular mechanics. The quantitative data summarized herein underscores the therapeutic potential of targeting the ROCK pathway in diseases characterized by excessive cellular contraction and tissue fibrosis. Further research utilizing these and other advanced in vitro models will continue to elucidate the multifaceted roles of ROCK signaling and the therapeutic utility of its inhibitors.

References

- 1. scispace.com [scispace.com]

- 2. Efficacy of ripasudil in reducing intraocular pressure and medication score for ocular hypertension with inflammation and corticosteroid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Evaluation of Ripasudil for Corneal Edema: A Large-Scale Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Co-delivery of ripasudil and dexamethasone in trabecular meshwork cells for potential prevention of GC-induced ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. researchgate.net [researchgate.net]

K-115's impact on optic nerve head blood flow

An In-depth Technical Guide on the Impact of K-115 (Ripasudil) on Optic Nerve Head Blood Flow

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as Ripasudil, is a highly potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1] While primarily developed and approved in Japan for the treatment of glaucoma and ocular hypertension due to its robust intraocular pressure (IOP)-lowering effects, a significant body of evidence points towards a secondary, IOP-independent mechanism beneficial for glaucoma management: the enhancement of ocular blood flow, particularly in the optic nerve head (ONH).[1][2] Glaucomatous optic neuropathy is increasingly understood to have a vascular component, where compromised blood flow and subsequent ischemia contribute to retinal ganglion cell (RGC) death and vision loss. This guide provides a comprehensive technical overview of the existing research on this compound's impact on ONH blood flow, detailing its mechanism of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the underlying biological and experimental processes.

Core Mechanism of Action: ROCK Inhibition and Vasodilation

The Rho/ROCK signaling pathway is a critical regulator of vascular smooth muscle tone.[3] The activation of ROCK by the small GTPase Rho leads to the phosphorylation and inhibition of myosin light chain (MLC) phosphatase. This results in an increase in phosphorylated MLC, causing actin-myosin-driven contraction of smooth muscle cells surrounding blood vessels, leading to vasoconstriction.

This compound (Ripasudil) exerts its vasodilatory effect by directly inhibiting ROCK1 and ROCK2.[1] This inhibition prevents the inactivation of MLC phosphatase, leading to the dephosphorylation of MLC. The subsequent relaxation of vascular smooth muscle cells results in vasodilation and an increase in blood flow.[2][4] This mechanism is particularly relevant in the delicate microvasculature of the optic nerve head.

Caption: this compound inhibits ROCK, leading to vasodilation and increased blood flow.

Quantitative Data on ONH Blood Flow Enhancement

Multiple studies have quantified the effect of topical Ripasudil administration on ONH blood flow using Laser Speckle Flowgraphy (LSFG), a non-invasive technique that measures the Mean Blur Rate (MBR) as an index of relative blood flow velocity.

Preclinical Data: Study in Normal Rat Eyes

A key preclinical study investigated the impact of 0.4% Ripasudil in the eyes of normal Brown Norway rats.[5][6] The results demonstrated a significant increase in ONH blood flow after both single and repeated instillations, without significant changes in IOP, blood pressure, or ocular perfusion pressure.[2][5]

Table 1: Effect of Single Instillation of 0.4% Ripasudil on ONH Blood Flow (MBR) in Rats

| Parameter | Time Point | Ripasudil Group | Placebo Group | P-Value |

|---|---|---|---|---|

| MA (Total Area) | 40 min post-instillation | Significantly larger than placebo | - | P = 0.022[5] |

| MV (Vessel Region) | 40 min post-instillation | Significantly larger than placebo | - | P = 0.006[5] |

Table 2: Effect of Continuous (Twice Daily) Instillation of 0.4% Ripasudil on ONH Blood Flow (MBR) in Rats

| Parameter | Duration | Ripasudil vs. Placebo | P-Value |

|---|---|---|---|

| MA (Total Area) | 7 and 14 Days | Significantly Higher | P < 0.01[5] |

| MV (Vessel Region) | 7 Days | Significantly Higher | P = 0.003[5] |

| 14 Days | Significantly Higher | P = 0.012[5] |

| MT (Tissue Region) | 7 Days | Significantly Higher | P = 0.046[5] |

MA: Mean Blur Rate in the total area; MV: Mean Blur Rate in the vessel region; MT: Mean Blur Rate in the tissue region.

Clinical Data: Study in Primary Open-Angle Glaucoma (POAG) Patients

A randomized crossover study evaluated the effect of adding 0.4% Ripasudil to existing prostaglandin analogue therapy in patients with POAG.[7] The study found that Ripasudil significantly increased ONH blood flow, an effect not observed with the addition of timolol, despite both drugs achieving similar IOP reduction.[7]

Table 3: Effect of Add-on 0.4% Ripasudil on ONH Rim Blood Flow in POAG Patients (2-Month Treatment)

| ONH Rim Section | Ripasudil + Prostaglandin Analogue | Timolol + Prostaglandin Analogue |

|---|---|---|

| Superior | Significant Increase[7] | No Significant Change[7] |

| Nasal | Significant Increase[7] | No Significant Change[7] |

| Inferior | Significant Increase[7] | No Significant Change[7] |

| Temporal | No Significant Change[7] | No Significant Change[7] |

This clinical evidence suggests that Ripasudil's vasodilatory action is independent of its IOP-lowering effect and provides an additional therapeutic benefit.[7]

Detailed Experimental Protocols

Understanding the methodologies employed in these studies is crucial for interpretation and replication.

Preclinical Rat Study Protocol

-

Objective: To evaluate the effect of topically administered Ripasudil on ONH blood flow in normal rats.[5]

-

Subjects: Normal Brown Norway rats.[6]

-

Design: Double-blind, placebo-controlled study.[5]

-

Intervention: A single 5 μL drop of 0.4% Ripasudil (this compound) or a placebo was administered topically to the right eye. For the continuous study, instillations were performed twice daily.[2][6]

-

Measurement Technology: Laser Speckle Flowgraphy (LSFG-Micro) was used to measure the Mean Blur Rate (MBR) in the ONH.[6]

-

Data Acquisition:

-

Parameters Analyzed: MBR was evaluated for the total ONH area (MA), the large vessel region (MV), and the capillary tissue region (MT). IOP, systemic blood pressure, and heart rate were also monitored.[5]

Clinical POAG Patient Study Protocol

-